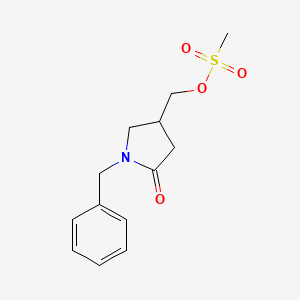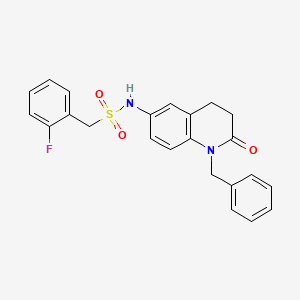
(1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Benzyl N-(1-methyl-5-oxopyrrolidin-3-yl)carbamate” has a CAS Number of 1790805-35-4 and a molecular weight of 248.28 . Another related compound is “Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate” with a CAS Number of 51535-00-3 and a molecular weight of 233.26 .
Molecular Structure Analysis
The InChI code for “Benzyl N-(1-methyl-5-oxopyrrolidin-3-yl)carbamate” is 1S/C13H16N2O3/c1-15-8-11(7-12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17) . The InChI code for “Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate” is 1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 .
Physical And Chemical Properties Analysis
“Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate” is a solid with a melting point of 63-66 °C (lit.) .
科学的研究の応用
(1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate has been used for various scientific research applications, including drug discovery, biochemistry, and pharmacology. In drug discovery, this compound has been used to study the structure-activity relationship of drugs, as well as to identify novel drug targets. In biochemistry, this compound has been used to study the structure and properties of proteins and other biomolecules. In pharmacology, this compound has been used to study the effects of drugs on various physiological processes.
作用機序
The exact mechanism of action of (1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate is not yet fully understood. However, it is believed that this compound binds to specific receptors on cells, which then triggers a cascade of biochemical reactions. These biochemical reactions can lead to various physiological effects, depending on the type of receptor that is activated.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to modulate the activity of certain enzymes, affect the expression of certain genes, and modulate the activity of certain signaling pathways. It has also been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects, as well as to reduce pain and inflammation.
実験室実験の利点と制限
The use of (1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate in lab experiments has several advantages. First, it is a highly versatile compound that can be used in a variety of applications. Second, it is relatively easy to synthesize and is relatively inexpensive. Third, it is relatively easy to handle and is stable under normal laboratory conditions.
However, there are also some limitations to the use of this compound in lab experiments. First, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to predict its effects in certain situations. Second, this compound can be toxic at high concentrations, so it is important to use appropriate safety precautions when handling and using this compound.
将来の方向性
There are several potential future directions for research involving (1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate. First, further studies are needed to better understand the exact mechanism of action of this compound. Second, further studies are needed to explore the potential therapeutic applications of this compound. Third, further studies are needed to explore the potential toxic effects of this compound at high concentrations. Fourth, further studies are needed to explore the potential synergistic effects of this compound when used in combination with other drugs. Finally, further studies are needed to explore the potential applications of this compound in drug delivery systems.
合成法
(1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate is synthesized via a two-step process. The first step involves the formation of the pyrrolidin-3-ylmethyl methanesulfonate (PMMS) moiety by the reaction of 1-benzyl-5-oxopyrrolidine with methanesulfonic acid. The second step is the formation of this compound via the reaction of PMMS with benzyl bromide. This two-step process is a convenient method for synthesizing this compound and has been widely used in the scientific research community.
特性
IUPAC Name |
(1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(16,17)18-10-12-7-13(15)14(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIUUCTXKDJAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CC(=O)N(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6501014.png)

![6-[(2,4-dichlorophenyl)methyl]-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6501020.png)

![4-ethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6501039.png)
![N-[4-(dimethylamino)phenyl]-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6501062.png)
![4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6501068.png)
![3,4,5-trimethoxy-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B6501076.png)
![7-(2-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6501082.png)
![2,6-difluoro-N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6501084.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B6501087.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6501093.png)
![3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501105.png)
![3-(furan-2-yl)-6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazine](/img/structure/B6501108.png)